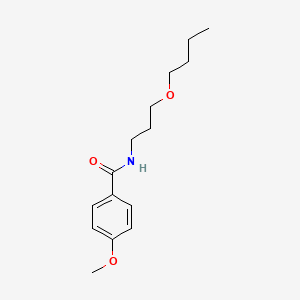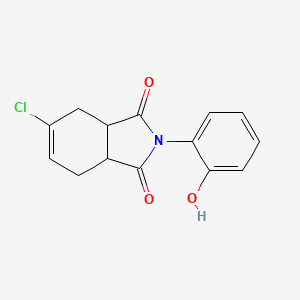
N-(3-butoxypropyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxypropyl)-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
科学研究应用
N-(3-butoxypropyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-butoxypropyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(3-butoxypropyl)-4-methoxybenzamide has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(3-butoxypropyl)-4-methoxybenzamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In materials science, N-(3-butoxypropyl)-4-methoxybenzamide has been studied for its potential use as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of N-(3-butoxypropyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-butoxypropyl)-4-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. N-(3-butoxypropyl)-4-methoxybenzamide has also been shown to inhibit the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in the body. In vitro studies have shown that N-(3-butoxypropyl)-4-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(3-butoxypropyl)-4-methoxybenzamide has also been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, N-(3-butoxypropyl)-4-methoxybenzamide has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using N-(3-butoxypropyl)-4-methoxybenzamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of solutions. N-(3-butoxypropyl)-4-methoxybenzamide is also relatively stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using N-(3-butoxypropyl)-4-methoxybenzamide in lab experiments is its high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for the study of N-(3-butoxypropyl)-4-methoxybenzamide. One area of future research is the development of N-(3-butoxypropyl)-4-methoxybenzamide-based drugs for the treatment of pain and inflammation-related disorders. Another area of future research is the optimization of N-(3-butoxypropyl)-4-methoxybenzamide as a herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-butoxypropyl)-4-methoxybenzamide and its potential applications in materials science.
合成方法
N-(3-butoxypropyl)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoic acid with butyl bromide in the presence of a base, followed by the reaction of the resulting butyl-4-methoxybenzoate with 3-chloropropylamine. Another method involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent, followed by the reaction of the resulting butyl-4-methoxybenzoate with 3-chloropropylamine. Both methods result in the formation of N-(3-butoxypropyl)-4-methoxybenzamide with high yields.
属性
IUPAC Name |
N-(3-butoxypropyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-11-19-12-5-10-16-15(17)13-6-8-14(18-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOCCWJVYIVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)

